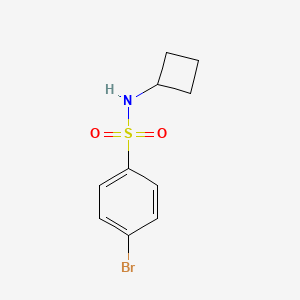![molecular formula C11H9N3 B8700869 9H-pyrido[3,4-b]indol-6-amine CAS No. 6453-27-6](/img/structure/B8700869.png)
9H-pyrido[3,4-b]indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-pyrido[3,4-b]indole, also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, or 9H-Beta-carboline, is a compound with the molecular formula C11H8N2 and a molecular weight of 168.1946 . It is also known to be a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein .
Synthesis Analysis
The synthesis of 9H-pyrido[3,4-b]indol-6-amine derivatives has been reported in several studies. For instance, one study reported the synthesis of N-Substituted-9H-β-carboline-6-amine derivatives through the Pictet Spengler reaction in three steps, using 5-Chlorotryptamine and glyoxalic acid as starting materials .Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole consists of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
9H-pyrido[3,4-b]indol-6-amine is involved in various chemical reactions. For instance, it has been reported that it can be metabolized to intermediates (possibly short-lived nitrenium ion of AαC) that react with DNA . Another study reported the formation of 1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP), 1methyl-9H-pyrido[3,4-b]-indole (Harman), and 9H-pyrido[3,4-b]-indole (Norharman) in chemical model systems containing epicatechin under various reaction conditions .Physical And Chemical Properties Analysis
9H-pyrido[3,4-b]indole is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether . Its melting point ranges from 200.0 to 203.0 °C .Safety and Hazards
Future Directions
The future directions of 9H-pyrido[3,4-b]indol-6-amine research are promising. For instance, one study highlighted the interest in 6,5,6-fused tricyclic analogues of 4-aminoquinazolines as kinase inhibitors in the micromolar to the nanomolar range of IC50 values . The study suggested that these compounds could be used for the development of efficient and eco-compatible chemical methodologies, allowing rapid access to libraries of potent bioactive arenes and their heteroarenes analogues .
properties
CAS RN |
6453-27-6 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C11H9N3/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H,12H2 |
InChI Key |
PPCJCNSRVOYTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[chromene-2,3'-pyrrolidine]](/img/structure/B8700787.png)
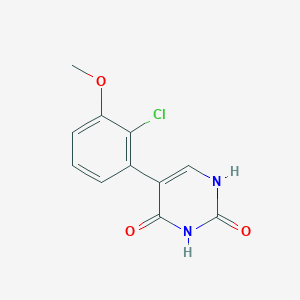



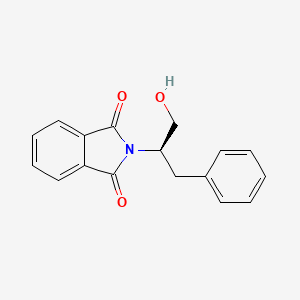
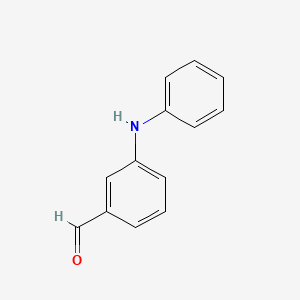


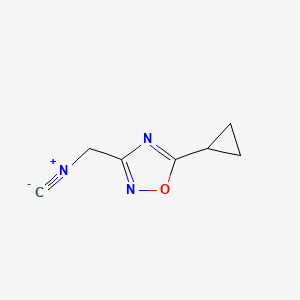
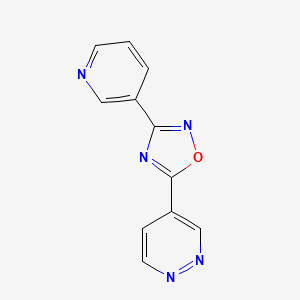
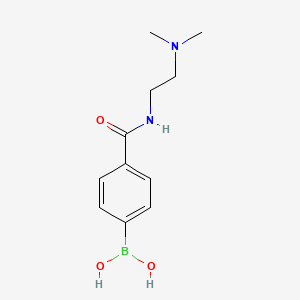
![N-[2-(1-piperidinyl)phenyl]isonicotinamide](/img/structure/B8700885.png)
